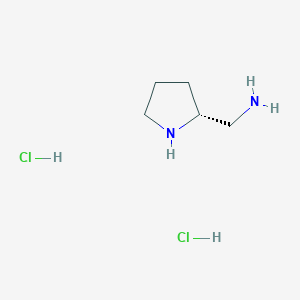

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride

Description

Properties

IUPAC Name |

[(2R)-pyrrolidin-2-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-4-5-2-1-3-7-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRLFKCODRAOAY-ZJIMSODOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20523584 | |

| Record name | 1-[(2R)-Pyrrolidin-2-yl]methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20523584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119020-04-1 | |

| Record name | 1-[(2R)-Pyrrolidin-2-yl]methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20523584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 119020-04-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is a crucial chiral building block in the synthesis of various pharmaceutical compounds. This technical guide provides a comprehensive overview of a primary synthetic pathway for this molecule, commencing from the readily available starting material, (R)-Boc-proline. This document details the experimental protocols for the key transformations, including amide formation, reduction of the amide, and the final deprotection and salt formation. Quantitative data on reaction yields and product purity are presented in structured tables to facilitate comparison and process optimization. Additionally, logical workflows of the synthesis are visualized using Graphviz (DOT language) to provide a clear and concise representation of the synthetic process.

Introduction

The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific enantiomer, (R)-pyrrolidin-2-ylmethanamine, serves as a key intermediate in the development of various therapeutic agents. Its synthesis with high enantiomeric purity is therefore of significant interest to the pharmaceutical industry. This guide focuses on a robust and commonly employed synthetic route, providing detailed experimental procedures and associated data to aid researchers in their drug discovery and development endeavors.

Overview of the Synthetic Pathway

The principal synthetic route to this compound involves a three-step sequence starting from N-Boc-(R)-proline:

-

Amide Formation: Conversion of the carboxylic acid of N-Boc-(R)-proline to the corresponding primary amide, N-Boc-(R)-prolinamide.

-

Amide Reduction: Reduction of the amide functionality of N-Boc-(R)-prolinamide to the primary amine, N-Boc-(R)-pyrrolidin-2-ylmethanamine.

-

Deprotection and Salt Formation: Removal of the Boc protecting group and subsequent formation of the dihydrochloride salt.

Experimental Protocols

Step 1: Synthesis of (R)-Boc-prolinamide

Reaction: N-Boc-(R)-proline is converted to the primary amide via a mixed anhydride intermediate followed by treatment with ammonia.

Experimental Procedure:

-

To a solution of N-Boc-(R)-proline (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at -15 °C, add N-methylmorpholine (1.1 eq.).

-

Slowly add isobutyl chloroformate (1.05 eq.) while maintaining the temperature at -15 °C.

-

Stir the resulting mixture for 15 minutes.

-

Bubble ammonia gas through the reaction mixture for 30 minutes at -15 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Filter the reaction mixture to remove the precipitated salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford (R)-Boc-prolinamide as a solid.

Step 2: Reduction of (R)-Boc-prolinamide

Reaction: The amide group of (R)-Boc-prolinamide is reduced to a primary amine using a suitable reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or a Borane complex.

3.2.1. Method A: Using Lithium Aluminum Hydride (LiAlH₄)

Experimental Procedure:

-

To a suspension of LiAlH₄ (2.0 eq.) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of (R)-Boc-prolinamide (1.0 eq.) in anhydrous THF dropwise.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC until completion.

-

Cool the reaction mixture to 0 °C and quench by the sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of celite.

-

Wash the filter cake with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield (R)-Boc-pyrrolidin-2-ylmethanamine.

3.2.2. Method B: Using Borane-Tetrahydrofuran Complex (BH₃·THF)

Experimental Procedure:

-

To a solution of (R)-Boc-prolinamide (1.0 eq.) in anhydrous THF under an inert atmosphere at 0 °C, add Borane-THF complex (1 M in THF, 3.0 eq.) dropwise.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for 3-5 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of methanol.

-

Concentrate the mixture under reduced pressure.

-

Add methanol again and re-concentrate to remove borate esters. Repeat this step twice.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give (R)-Boc-pyrrolidin-2-ylmethanamine.

Step 3: Deprotection and Dihydrochloride Salt Formation

Reaction: The Boc protecting group of (R)-Boc-pyrrolidin-2-ylmethanamine is removed under acidic conditions, and the resulting diamine is precipitated as the dihydrochloride salt.

Experimental Procedure:

-

Dissolve (R)-Boc-pyrrolidin-2-ylmethanamine (1.0 eq.) in a minimal amount of methanol or 1,4-dioxane.

-

To this solution, add a solution of HCl in 1,4-dioxane (4 M, 2.5-3.0 eq.) at room temperature.

-

Stir the mixture at room temperature for 2-4 hours, during which a precipitate should form.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

If precipitation is incomplete, add diethyl ether to induce further precipitation.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Quantitative Data Summary

The following tables summarize the typical yields and purity for each step of the synthesis. These values are representative and may vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of (R)-Boc-prolinamide

| Parameter | Value |

| Starting Material | N-Boc-(R)-proline |

| Key Reagents | Isobutyl chloroformate, Ammonia |

| Solvent | Tetrahydrofuran (THF) |

| Typical Yield | 85-95% |

| Purity | >98% (by HPLC) |

Table 2: Reduction of (R)-Boc-prolinamide

| Parameter | Method A (LiAlH₄) | Method B (BH₃·THF) |

| Starting Material | (R)-Boc-prolinamide | (R)-Boc-prolinamide |

| Reducing Agent | Lithium Aluminum Hydride | Borane-THF complex |

| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |

| Typical Yield | 80-90% | 85-95% |

| Purity | >97% (by GC-MS) | >98% (by GC-MS) |

Table 3: Deprotection and Dihydrochloride Salt Formation

| Parameter | Value |

| Starting Material | (R)-Boc-pyrrolidin-2-ylmethanamine |

| Key Reagents | HCl in 1,4-Dioxane |

| Solvent | Methanol or 1,4-Dioxane |

| Typical Yield | 90-98% |

| Purity | >99% (by HPLC) |

Conclusion

This technical guide has outlined a reliable and well-documented synthetic pathway for the preparation of this compound. The provided experimental protocols are detailed to allow for their replication in a laboratory setting. The quantitative data and workflow visualizations offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating the efficient and high-purity synthesis of this important chiral intermediate. Further optimization of reaction conditions may be possible depending on the desired scale and specific purity requirements.

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride chemical properties.

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is a chiral organic compound that serves as a critical building block in medicinal chemistry and drug discovery. Its pyrrolidine scaffold is a common feature in numerous FDA-approved pharmaceuticals, highlighting its importance as a precursor in the synthesis of biologically active molecules.[1] This technical guide provides an in-depth overview of its chemical properties, synthesis, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

General Chemical Properties

| Property | Value | Reference |

| CAS Number | 119020-04-1 | [2][3] |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [2][3] |

| Molecular Weight | 173.08 g/mol | [2][3] |

| IUPAC Name | [(2R)-pyrrolidin-2-yl]methanamine;dihydrochloride | [2][3] |

| Purity | Typically ≥95% | [2] |

Physical Properties

| Property | Value | Reference |

| Appearance | White solid or crystalline powder | [4][5] |

| State | Solid | [2] |

| Melting Point | 124 to 129°C | [2] |

| Solubility | Soluble in water, ethanol, chloroform, and ether | [4][5] |

Computed Physicochemical Data

These computationally derived descriptors are valuable for predicting the compound's behavior in biological systems and for use in cheminformatics and molecular modeling.

| Property | Value | Reference |

| Topological Polar Surface Area | 38.1 Ų | [3] |

| Hydrogen Bond Donor Count | 4 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Exact Mass | 172.0534038 Da | [3] |

| Heavy Atom Count | 9 | [3] |

Spectroscopic and Structural Identifiers

| Identifier Type | Identifier | Reference |

| Canonical SMILES | C1C--INVALID-LINK--CN.Cl.Cl | [3] |

| InChI | InChI=1S/C5H12N2.2ClH/c6-4-5-2-1-3-7-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m1../s1 | [2][3] |

| InChIKey | QZRLFKCODRAOAY-ZJIMSODOSA-N | [2][3] |

Role in Pharmaceutical Synthesis

The pyrrolidine moiety is a key structural component in a wide range of pharmaceuticals, including antipsychotics and dopamine antagonists.[6][7] (R)-Pyrrolidin-2-ylmethanamine serves as a versatile chiral intermediate for introducing this valuable pharmacophore. The diagram below illustrates its logical position within a typical drug development workflow.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound. The following sections provide representative protocols for its synthesis and analysis.

Synthesis Protocol

This protocol describes a common method for preparing the target compound by reducing the corresponding carboxamide, a technique that preserves optical purity.[6][7]

-

Reaction Setup : A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation : A solution of (R)-pyrrolidine-2-carboxamide is prepared in a suitable anhydrous ether solvent, such as tetrahydrofuran (THF).

-

Reduction : The flask is charged with a suspension of a reducing agent, typically lithium aluminum hydride (LiAlH₄), in anhydrous THF. The solution of (R)-pyrrolidine-2-carboxamide is added dropwise to the LiAlH₄ suspension while maintaining a controlled temperature, often at 0 °C initially, before allowing the reaction to proceed at room temperature or with gentle heating.

-

Quenching : After the reaction is complete (monitored by TLC or LC-MS), the mixture is carefully quenched by the sequential, slow addition of water followed by a sodium hydroxide solution to precipitate the aluminum salts.

-

Extraction : The resulting slurry is filtered, and the solid residue is washed thoroughly with the ether solvent. The combined organic filtrates, containing the (R)-Pyrrolidin-2-ylmethanamine free base, are collected.

-

Salt Formation : The free base solution is treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or ether) to precipitate the dihydrochloride salt.

-

Isolation and Purification : The precipitated this compound is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dried under vacuum to yield the final product.

Analytical Methodology: LC-MS/MS

A hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-LC-MS/MS) method can be adapted for the quantitative analysis of this polar compound in complex matrices, such as biological samples.[8] The workflow ensures effective separation and sensitive detection.

-

Sample Extraction : The sample matrix (e.g., tissue homogenate, plasma) is fortified with a suitable internal standard (e.g., a deuterated analog). Proteins are precipitated and the analyte is extracted using a polar organic solvent like acetonitrile.

-

Solid-Phase Extraction (SPE) Cleanup : The supernatant is passed through a mixed-mode SPE cartridge (e.g., C18 + WAX) to remove non-polar and strongly anionic interferences.[8]

-

Secondary SPE Cleanup : The eluate from the first SPE step is pH-adjusted and loaded onto a strong cation exchange (SCX) SPE cartridge to further purify the amine-containing analyte, effectively removing matrix effects.[8]

-

Elution and Concentration : The analyte is eluted from the SCX cartridge, typically with an ammoniated organic solvent. The final eluate is then evaporated to dryness and reconstituted in a suitable injection solvent.

-

LC-MS/MS Analysis : The prepared sample is injected into a HILIC-LC system for chromatographic separation. Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.

References

- 1. enamine.net [enamine.net]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. ((2R)-pyrrolidin-2-yl)methanamine dihydrochloride | C5H14Cl2N2 | CID 13162057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. mdpi.com [mdpi.com]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Pyrrolidin-2-ylmethanamine Dihydrochloride: A Versatile Chiral Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is not a therapeutic agent with a direct mechanism of action, but rather a crucial chiral building block in the synthesis of complex pharmaceutical compounds. Its significance lies in the structural and stereochemical properties of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle that is a prevalent scaffold in numerous natural products and FDA-approved drugs.[1][2][3] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[1][3]

The pyrrolidine motif can enhance a drug's potency, selectivity, and pharmacokinetic profile, including improving aqueous solubility.[4] The nitrogen atom can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, facilitating precise interactions within a protein's binding site.[4] Furthermore, the stereochemistry of the pyrrolidine ring, as exemplified by the (R)-configuration in the title compound, is often essential for biological activity, as enantiomers can exhibit vastly different binding affinities and pharmacological effects.[1][3]

This guide explores the role of (R)-Pyrrolidin-2-ylmethanamine as a foundational scaffold by examining the mechanisms of action of two distinct classes of molecules synthesized from it: Dopamine D2 Receptor Antagonists and Fibroblast Activation Protein (FAP) Inhibitors.

Case Study 1: Dopamine D2 Receptor Antagonism (e.g., Raclopride)

The (R)-pyrrolidin-2-ylmethanamine moiety is a key component in the synthesis of selective dopamine D2 receptor antagonists like Raclopride.[5] Raclopride is widely used as a research tool and in positron emission tomography (PET) studies to investigate the dopamine system in neuropsychiatric disorders.[5]

Core Mechanism of Action

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that play a critical role in regulating mood, cognition, and motor function.[6][7] In conditions like schizophrenia, hyperactivity of dopaminergic pathways is thought to contribute to positive symptoms such as hallucinations and delusions.[6]

Raclopride and similar antagonists function by competitively binding to D2 receptors in the brain, particularly in regions like the striatum.[6][8] This binding blocks the endogenous neurotransmitter dopamine from activating the receptor. By preventing dopamine binding, these antagonists inhibit the downstream signaling cascade, which involves the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[9] This modulation of dopamine activity helps to alleviate the symptoms associated with excessive dopaminergic signaling.[6][8]

Figure 1: Signaling pathway of Dopamine D2 receptor antagonism.

Experimental Protocols

Synthesis of [¹¹C]Raclopride for PET Imaging

The radiosynthesis of [¹¹C]Raclopride typically involves the O-methylation of its desmethyl precursor using a methylating agent like [¹¹C]methyl iodide or [¹¹C]methyl triflate.[10][11][12]

-

Precursor Preparation: The desmethyl precursor, (S)-3,5-dichloro-2,6-dihydroxy-N-[(1-ethyl-2-pyrrolidinyl)-methyl]benzamide, is synthesized. The synthesis starts from 3,5-dichloro-2,6-dimethoxybenzoic acid, which is converted to its acid chloride. This is then reacted with an appropriate amine derived from (R)-pyrrolidin-2-ylmethanamine to form the amide, followed by demethylation to expose the hydroxyl groups.[10][13]

-

Radiolabeling: The desmethyl precursor (typically 0.3-0.5 mg) is dissolved in a solvent like dimethylformamide (DMF).[12]

-

Methylation: [¹¹C]Methyl iodide ([¹¹C]CH₃I) is bubbled through the solution, which contains a base such as sodium hydride (NaH), to facilitate the O-methylation reaction.[11][12] The reaction is heated, for example, at 80°C for 3 minutes.

-

Purification: The reaction mixture is quenched, diluted, and purified using reverse-phase high-performance liquid chromatography (HPLC) to isolate [¹¹C]Raclopride from the unreacted precursor and other byproducts.[10][11]

-

Formulation: The collected HPLC fraction containing the product is evaporated to dryness and reconstituted in a sterile phosphate-buffered saline solution for injection.

Case Study 2: Fibroblast Activation Protein (FAP) Inhibition

More recently, the pyrrolidine scaffold has been integral to the development of potent and selective inhibitors of Fibroblast Activation Protein (FAP). FAP is a serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the microenvironment of many epithelial cancers, but has limited expression in healthy tissues.[14][15] This makes it an excellent target for both cancer imaging and therapy (theranostics).

Core Mechanism of Action

FAP plays a role in remodeling the extracellular matrix (ECM) in the tumor microenvironment, which supports tumor growth, invasion, and metastasis.[14][16] FAP inhibitors are designed to bind to the active site of the FAP enzyme, blocking its proteolytic activity.[16] Many potent FAP inhibitors incorporate a boronic acid moiety attached to a pyrrolidine ring, which forms a stable covalent bond with the catalytic serine residue in the FAP active site.

By inhibiting FAP, these compounds can disrupt the tumor-stroma interaction, potentially reducing tumor growth and metastasis.[17] When these inhibitors are linked to a chelator and radiolabeled (e.g., with Gallium-68 for PET imaging or Lutetium-177 for therapy), they can be used to visualize FAP-expressing tumors or deliver a cytotoxic radiation dose directly to the tumor microenvironment.[14]

Figure 2: Experimental workflow and mechanism of FAP inhibition.

Quantitative Data: FAP Inhibitor Binding Affinities

The inhibitory potential of various compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to block 50% of the enzyme's activity. Lower IC₅₀ values indicate higher potency.

| Compound | Target | IC₅₀ (nM) | Reference(s) |

| FAPI-04 | FAP | 32 | [18][19] |

| [natGa]Ga-1 (Dimeric FAPI) | FAP | 2.42 | [20] |

| Ac-Gly-prolineboronic acid | FAP | 23 (Kᵢ) | [17] |

| FGlc-FAPI | FAP | 167 | [18][19] |

Experimental Protocols

FAP Inhibition Assay (Competitive Binding)

This protocol is used to determine the IC₅₀ value of a new FAP inhibitor.

-

Cell Culture: A cell line engineered to overexpress human FAP (e.g., HT1080hFAP cells) is cultured under standard conditions.[18]

-

Assay Preparation: Cells are seeded in multi-well plates. On the day of the experiment, the cells are washed with a binding buffer.

-

Competition: A known radiolabeled FAP inhibitor (the radioligand) is added to the wells at a fixed concentration.

-

Inhibitor Addition: The test compound (the unlabeled inhibitor) is added to the wells in a range of increasing concentrations (e.g., from 10⁻¹² to 10⁻⁵ M).

-

Incubation: The plates are incubated (e.g., at room temperature for 1 hour) to allow binding to reach equilibrium.

-

Washing: The cells are washed multiple times with ice-cold buffer to remove unbound radioligand.

-

Measurement: The cells are lysed, and the amount of cell-bound radioactivity in each well is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC₅₀ value.

Conclusion

This compound is a quintessential example of a chiral building block whose value is realized in the biological activity of the final drug products it helps create. Its rigid, three-dimensional structure provides a reliable anchor for designing molecules that can interact with high specificity and affinity to complex biological targets. As demonstrated by its role in the synthesis of compounds targeting the dopamine D2 receptor and Fibroblast Activation Protein, this pyrrolidine-based scaffold enables the development of diverse therapeutics and diagnostics, from antipsychotic agents to advanced cancer theranostics. The continued use of this and similar chiral scaffolds will undoubtedly remain a cornerstone of innovative drug discovery and development.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. mdpi.com [mdpi.com]

- 6. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 7. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]

- 8. droracle.ai [droracle.ai]

- 9. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jsnm.sakura.ne.jp [jsnm.sakura.ne.jp]

- 12. An alternative synthesis of [11C]raclopride for routine use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. What are FAP modulators and how do they work? [synapse.patsnap.com]

- 16. scbt.com [scbt.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Targeting Fibroblast Activation Protein: Radiosynthesis and Preclinical Evaluation of an 18F-Labeled FAP Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Targeting Fibroblast Activation Protein: Radiosynthesis and Preclinical Evaluation of an 18F-Labeled FAP Inhibitor | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 20. Synthesis, Radiolabeling, and Evaluation of a Dimeric Fibroblast Activation Protein Inhibitor with a Triazine Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of (R)-Pyrrolidin-2-ylmethanamine dihydrochloride in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of (R)-Pyrrolidin-2-ylmethanamine dihydrochloride in organic solvents. Due to a notable absence of precise quantitative solubility data in publicly available literature, this document furnishes existing qualitative information and presents a detailed experimental protocol for its determination.

This compound is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its solubility is a critical parameter for reaction kinetics, purification, and formulation development. Understanding its behavior in different organic solvents is paramount for optimizing synthetic routes and ensuring the quality of active pharmaceutical ingredients.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [1] |

| Molecular Weight | 173.08 g/mol | [1][2] |

| Appearance | White solid or crystalline powder | [3] |

| Melting Point | 124-129 °C | [2] |

Qualitative Solubility Data

Qualitative assessments from available sources indicate that this compound is soluble in water, ethanol, chloroform, and ether[3]. However, for many applications in organic synthesis and drug development, more specific, quantitative data is essential. The following table summarizes the known qualitative solubility and provides a template for recording experimentally determined quantitative values.

| Solvent | Qualitative Solubility | Quantitative Solubility (g/L at 25°C) |

| Methanol | - | Data not available |

| Ethanol | Soluble[3] | Data not available |

| Dimethyl Sulfoxide (DMSO) | - | Data not available |

| Chloroform | Soluble[3] | Data not available |

| Ether | Soluble[3] | Data not available |

| Water | Soluble[3] | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

This compound

-

Selected organic solvent (e.g., methanol, ethanol, DMSO)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical technique for quantification.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary for the analytical method.

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed scintillation vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Add a known volume of the selected organic solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

-

Agitation: Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the selected solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Spectroscopic Profile of (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-Pyrrolidin-2-ylmethanamine dihydrochloride, a chiral building block of significant interest in pharmaceutical synthesis. This document collates expected and theoretical data for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols are provided to assist researchers in obtaining and interpreting high-quality analytical data for this compound.

Chemical Structure and Properties

-

IUPAC Name: [(2R)-pyrrolidin-2-yl]methanamine;dihydrochloride

-

Synonyms: (R)-2-(Aminomethyl)pyrrolidine dihydrochloride

-

CAS Number: 119020-04-1

-

Molecular Formula: C₅H₁₄Cl₂N₂

-

Molecular Weight: 173.08 g/mol

Spectroscopic Data Summary

The following sections present the anticipated spectroscopic data for this compound. This data is based on the analysis of its structural features and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The protonation of the two amine groups in the dihydrochloride salt will influence the chemical shifts of neighboring protons and carbons, generally causing a downfield shift compared to the free base.

¹H NMR (Proton NMR) Spectroscopic Data (Predicted)

| Protons | Expected Chemical Shift (δ) ppm (D₂O) | Multiplicity | Integration |

| Pyrrolidine ring protons (CH₂) | 1.60 - 2.20 | Multiplet | 4H |

| Aminomethyl protons (CH₂) | 3.10 - 3.40 | Multiplet | 2H |

| Pyrrolidine ring proton (CH) | 3.50 - 3.80 | Multiplet | 1H |

| Pyrrolidine ring protons (α to NH₂⁺) | 3.20 - 3.50 | Multiplet | 2H |

| Amine protons (NH and NH₃⁺) | Broad singlet | 4H |

Note: The signals for the amine protons are typically broad and may exchange with deuterium in D₂O, leading to their disappearance from the spectrum.

¹³C NMR (Carbon NMR) Spectroscopic Data (Predicted)

| Carbon | Expected Chemical Shift (δ) ppm (D₂O) |

| Pyrrolidine ring C4 | ~23.0 |

| Pyrrolidine ring C3 | ~28.0 |

| Aminomethyl C | ~42.0 |

| Pyrrolidine ring C5 | ~45.0 |

| Pyrrolidine ring C2 | ~58.0 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is suitable. The observed mass will correspond to the protonated molecule of the free base, [M+H]⁺, where M is the mass of (R)-Pyrrolidin-2-ylmethanamine.

Mass Spectrometry Data (Predicted)

| Parameter | Value |

| Ionization Mode | ESI-MS (Positive) |

| Expected Molecular Ion [M+H]⁺ | m/z 101.11 |

Expected Fragmentation Pattern:

The fragmentation of the protonated molecule is likely to involve the loss of the aminomethyl group or cleavage of the pyrrolidine ring. Common fragmentation pathways for pyrrolidine derivatives include the loss of a neutral pyrrolidine molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of the dihydrochloride salt will show characteristic absorptions for the amine salt functionalities.

Infrared (IR) Spectroscopic Data (Predicted)

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium salt) | 2800 - 3200 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| N-H Bend (Amine salt) | 1500 - 1600 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Deuterium oxide (D₂O) is a good choice for hydrochloride salts.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

-

The final solution volume in the NMR tube should be approximately 4-5 cm in height.[1]

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 s.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz (or corresponding frequency for the ¹H spectrometer).

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-70 ppm.

-

Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C).

-

Relaxation Delay: 2-5 s.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (for D₂O, δ ≈ 4.79 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

-

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or water.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Instrument Parameters (ESI-MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Gas: Nitrogen, at a flow rate appropriate for the instrument.

-

Mass Range: m/z 50-300.

-

-

Data Acquisition and Analysis:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum.

-

Identify the molecular ion peak ([M+H]⁺).

-

If fragmentation data is desired, perform tandem MS (MS/MS) by selecting the molecular ion as the precursor ion and applying collision-induced dissociation (CID).

-

Analyze the fragmentation pattern to propose fragmentation pathways.

-

Infrared (IR) Spectroscopy Protocol

Objective: To identify the key functional groups in the molecule.

Methodology:

-

Sample Preparation (ATR-FTIR):

-

The Attenuated Total Reflectance (ATR) technique is ideal for solid samples as it requires minimal sample preparation.[2]

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters (FT-IR):

-

Technique: Fourier Transform Infrared (FT-IR) with an ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Analysis:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

-

Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is a chiral pyrrolidine derivative that serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its rigid, five-membered ring structure and the presence of a primary amine provide a versatile scaffold for the development of novel therapeutics. This technical guide provides a comprehensive review of the chemical properties, synthesis, spectroscopic data, and key applications of this compound, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white solid. The dihydrochloride salt form enhances its stability and water solubility.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | [(2R)-pyrrolidin-2-yl]methanamine;dihydrochloride | |

| Synonyms | (R)-2-(Aminomethyl)pyrrolidine dihydrochloride, (R)-(2-Pyrrolidinyl)methylamine dihydrochloride | |

| CAS Number | 119020-04-1 | |

| Molecular Formula | C₅H₁₄Cl₂N₂ | |

| Molecular Weight | 173.08 g/mol | |

| Melting Point | 124-129 °C | |

| Optical Activity | [α]22/D +2.0°, c = 0.5% in H₂O | |

| Appearance | Solid | |

| Purity | ≥95% |

Synthesis

A common and effective method for the stereoselective synthesis of (R)-Pyrrolidin-2-ylmethanamine involves the reduction of the corresponding amide, (R)-prolinamide. Lithium aluminum hydride (LAH) is a powerful reducing agent frequently employed for this transformation.

Experimental Protocol: Reduction of (R)-Prolinamide with Lithium Aluminum Hydride

Objective: To synthesize (R)-Pyrrolidin-2-ylmethanamine via the reduction of (R)-prolinamide.

Materials:

-

(R)-Prolinamide

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Deionized Water

-

Sodium Sulfate (anhydrous)

-

Hydrochloric Acid (concentrated)

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere.

-

LAH Suspension: A suspension of lithium aluminum hydride (a slight molar excess) in anhydrous THF is prepared in the reaction flask and cooled to 0 °C using an ice bath.

-

Addition of (R)-Prolinamide: A solution of (R)-prolinamide in anhydrous THF is added dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This procedure is known as the Fieser workup.

-

Filtration: The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed with diethyl ether.

-

Extraction: The organic filtrate is collected, and the aqueous layer is further extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate.

-

Formation of Dihydrochloride Salt: The solvent is removed under reduced pressure. The resulting free amine is dissolved in a suitable solvent (e.g., ethanol or diethyl ether) and treated with an excess of concentrated hydrochloric acid to precipitate the dihydrochloride salt.

-

Isolation: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)

| ¹H NMR | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrrolidine Ring Protons (CH₂) | 1.8 - 2.2 | m | |

| Pyrrolidine Ring Proton (CH) | 3.5 - 3.8 | m | |

| Aminomethyl Protons (CH₂) | 3.1 - 3.4 | m | |

| Pyrrolidine NH₂⁺ | 9.0 - 9.5 (broad) | s | |

| Aminomethyl NH₃⁺ | 8.0 - 8.5 (broad) | s |

| ¹³C NMR | Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrrolidine Ring C3, C4 | 25 - 30 | |

| Pyrrolidine Ring C5 | 45 - 50 | |

| Aminomethyl Carbon (CH₂) | 42 - 47 | |

| Pyrrolidine Ring C2 | 58 - 63 |

Note: Chemical shifts are highly dependent on the solvent and pH.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400 - 3200 (broad) | N-H stretch (amine salts) |

| 2950 - 2850 | C-H stretch (aliphatic) |

| 1600 - 1500 | N-H bend (amine salts) |

| 1470 - 1430 | C-H bend (CH₂) |

Applications in Drug Development

The pyrrolidine moiety is a privileged scaffold in medicinal chemistry due to its ability to introduce conformational rigidity and serve as a versatile synthetic handle.[1] (R)-Pyrrolidin-2-ylmethanamine is a key intermediate in the synthesis of compounds targeting various diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

(R)-Pyrrolidin-2-ylmethanamine is a precursor in the synthesis of certain dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these drugs increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.

G-Protein Coupled Receptor (GPCR) Ligands

The pyrrolidine scaffold is also found in ligands for various G-protein coupled receptors (GPCRs). These receptors are involved in a vast array of physiological processes, making them important drug targets. The stereochemistry of the pyrrolidine ring can significantly influence the binding affinity and functional activity of the ligand.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable chiral building block in medicinal chemistry. Its stereodefined structure and versatile reactivity make it an important starting material for the synthesis of a range of therapeutic agents, particularly DPP-4 inhibitors and GPCR ligands. A thorough understanding of its properties, synthesis, and biological applications is essential for its effective use in drug discovery and development.

References

(R)-Pyrrolidin-2-ylmethanamine Dihydrochloride: A Chiral Scaffold for Advanced Therapeutic and Catalytic Applications

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is a versatile chiral building block that has garnered significant attention in medicinal chemistry and asymmetric catalysis. Its rigid, stereochemically defined structure makes it an ideal starting material for the synthesis of complex molecules with specific biological activities and a valuable ligand for stereoselective transformations. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its role in the development of novel therapeutics and advanced catalytic systems.

Applications in Medicinal Chemistry

The pyrrolidine motif is a prevalent scaffold in a multitude of FDA-approved drugs, highlighting its importance in drug design and development.[1][2] this compound, as a readily available chiral amine, serves as a crucial starting material for the synthesis of a variety of bioactive molecules, including potent enzyme inhibitors.

Inhibition of Fibroblast Activation Protein (FAP) for Cancer Imaging and Therapy

Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed in the stroma of many cancers, making it an attractive target for both diagnostic imaging and targeted therapy.[3] Derivatives of (R)-pyrrolidin-2-ylmethanamine have been instrumental in the development of potent and selective FAP inhibitors.

A notable application is in the synthesis of radiolabeled ligands for Positron Emission Tomography (PET) imaging of FAP-expressing tumors. By incorporating a chelating agent such as DOTA, these molecules can be labeled with radionuclides like Gallium-68.[4]

Quantitative Data on FAP Inhibitors:

| Compound | Target | IC50 (nM) | Tumor Uptake (%ID/g) | Reference |

| natGa-SB02055 | FAP | 0.41 ± 0.06 | 1.08 ± 0.37 | [4] |

| natGa-SB04028 | FAP | 13.9 ± 1.29 | 10.1 ± 0.42 | [4] |

| natGa-PNT6555 | FAP | 78.1 ± 4.59 | 6.38 ± 0.45 | [4] |

Experimental Workflow for the Synthesis of a FAP Inhibitor Precursor:

The synthesis of FAP inhibitors often involves the coupling of a functionalized quinoline carboxylic acid with a derivative of (R)-pyrrolidin-2-ylmethanamine. The following diagram illustrates a general synthetic workflow.

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide on (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, detailed crystallographic data for the specific crystal structure of (R)-Pyrrolidin-2-ylmethanamine dihydrochloride is not publicly available in surveyed academic literature or crystallographic databases. This guide therefore provides a summary of its known chemical and physical properties, along with general synthesis methodologies for related chiral pyrrolidine derivatives.

Chemical and Physical Properties

This compound is a chiral organic compound frequently utilized as a building block in the synthesis of pharmaceuticals.[1] Its properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [2][3] |

| Molecular Weight | 173.08 g/mol | [2][4] |

| IUPAC Name | [(2R)-pyrrolidin-2-yl]methanamine;dihydrochloride | [2] |

| CAS Number | 119020-04-1 | [4] |

| Physical State | Solid, white crystalline powder | [1][4] |

| Melting Point | 124 to 129 °C | [4] |

| Solubility | Soluble in water and ethanol | [1] |

| Topological Polar Surface Area | 38.1 Ų | [2] |

| Hydrogen Bond Donor Count | 4 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

Synthesis and Experimental Protocols

The synthesis of chiral pyrrolidine derivatives, such as (R)-Pyrrolidin-2-ylmethanamine, often starts from chiral precursors like proline.[5] A common method involves the reduction of the carboxylic acid group of proline or its derivatives.[5]

General Protocol for the Synthesis of (R)-Pyrrolidin-2-ylmethanamine from (R)-Prolinamide:

A widely employed method for the synthesis of (R)- or (S)-pyrrolidin-2-ylmethanamine is the reduction of the corresponding pyrrolidine-2-carboxamide isomer, which can be performed while maintaining the compound's optical purity.[6]

-

Starting Material: (R)-Prolinamide.

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a common reducing agent for this transformation.[6]

-

Solvent: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are typically used as solvents.

-

Procedure: a. (R)-Prolinamide is dissolved in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). b. The solution is cooled in an ice bath. c. A solution of LiAlH₄ in the same solvent is added dropwise to the cooled solution of (R)-Prolinamide. d. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. e. The reaction is quenched by the careful addition of water and an aqueous solution of sodium hydroxide. f. The resulting precipitate is filtered off, and the filtrate is dried over an anhydrous drying agent (e.g., sodium sulfate). g. The solvent is removed under reduced pressure to yield the crude (R)-Pyrrolidin-2-ylmethanamine.

-

Formation of the Dihydrochloride Salt: a. The crude amine is dissolved in a suitable solvent, such as ethanol or isopropanol. b. A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added until the solution is acidic. c. The this compound salt precipitates out of the solution. d. The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Note: This is a generalized procedure. Specific reaction conditions, such as concentrations, temperatures, and reaction times, may vary and should be optimized for each specific synthesis.

Visualized Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a chiral pyrrolidine derivative from a protected proline precursor.

References

- 1. chembk.com [chembk.com]

- 2. ((2R)-pyrrolidin-2-yl)methanamine dihydrochloride | C5H14Cl2N2 | CID 13162057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of (R)-Pyrrolidin-2-ylmethanamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is a chiral amine salt that serves as a critical building block in modern pharmaceutical synthesis. Its thermodynamic and physicochemical properties are paramount for process optimization, formulation development, and ensuring the stability and purity of active pharmaceutical ingredients (APIs). This technical guide provides a consolidated overview of the known physical characteristics of this compound. Due to the limited availability of specific experimental thermodynamic data such as enthalpy of formation and heat capacity in public literature, this document also furnishes detailed, adaptable experimental protocols for determining these crucial parameters via Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and solubility studies. Furthermore, we illustrate its significance in drug development by visualizing its role in the synthetic pathway of Vildagliptin, a well-established DPP-4 inhibitor.

Physicochemical and Thermodynamic Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis. While extensive thermodynamic data for this specific molecule is not widely published, the available data is summarized below.

Quantitative Data Summary

The known physical and chemical properties of the target compound are presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [1] |

| Molecular Weight | 173.08 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 124 to 129 °C | [1] |

| Solubility | Soluble in water | General knowledge for amine hydrochlorides[2] |

| CAS Number | 119020-04-1 | [1] |

Estimated Thermodynamic Data of Structurally Related Compounds

To provide a frame of reference for researchers, Table 2 lists key thermodynamic properties for structurally similar compounds. These values are not for this compound but can serve as a basis for initial estimations and for validating experimental results.

| Compound | Property | Value | Source |

| 2-Methylpyrrolidine | Molecular Weight | 85.15 g/mol | |

| Density | 0.842 g/mL at 25 °C | ||

| 1-Methyl-2-pyrrolidinone | Liquid Phase Enthalpy of Formation (ΔfH°liquid) | Not Available | [3] |

| Liquid Phase Heat Capacity (Cp,liquid) | 161.1 J/mol·K at 298 K | [4] | |

| Aqueous Amine Solutions | Isobaric Heat Capacity (Cp) | Varies (e.g., 3.5-4.1 J/g·K for 10-40% MEA) | [5] |

Disclaimer: The data in Table 2 is for illustrative purposes only. Researchers must experimentally determine the thermodynamic properties for this compound for accurate process modeling and development.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of key thermodynamic and physical properties.

Protocol for Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and enthalpy of fusion, providing insights into purity and solid-state transitions.[6]

Objective: To determine the melting temperature (Tm) and the enthalpy of fusion (ΔHfus) of this compound.

Materials and Equipment:

-

This compound sample

-

Differential Scanning Calorimeter (DSC)

-

Aluminum or hermetically sealed sample pans and lids

-

Analytical balance (microgram sensitivity)

-

Inert purge gas (e.g., Nitrogen 99.99% pure)

Procedure:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 3-5 mg of the finely powdered sample into an aluminum sample pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of volatiles. Prepare an identical empty sealed pan to be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a constant heating rate of 10 °C/min. This range should comfortably bracket the known melting point.[1]

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

The melting point (Tm) is determined as the onset or peak temperature of the endothermic event.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak. The software provided with the instrument is typically used for this analysis.

-

Protocol for Thermogravimetric Analysis (TGA)

TGA measures changes in mass as a function of temperature, providing critical information on thermal stability and decomposition profiles.[7]

Objective: To assess the thermal stability and decomposition pattern of this compound.

Materials and Equipment:

-

This compound sample

-

Thermogravimetric Analyzer (TGA)

-

Ceramic or platinum sample pans

-

Analytical balance

-

Inert purge gas (e.g., Nitrogen)

Procedure:

-

Instrument Calibration: Ensure the TGA's temperature and mass balance are calibrated as per the manufacturer's instructions.

-

Sample Preparation: Weigh approximately 5-10 mg of the sample into a tared TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance mechanism. Purge the furnace with nitrogen at a constant flow rate (e.g., 25-50 mL/min) to ensure an inert atmosphere.[8]

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 400 °C at a heating rate of 10 °C/min. This range will reveal moisture loss and thermal decomposition events.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

The onset temperature of mass loss indicates the beginning of decomposition.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

-

Protocol for Solubility Determination

This protocol outlines the equilibrium solubility method, a reliable way to quantify the solubility of a compound in various solvents.[9]

Objective: To determine the solubility (in mg/mL or mol/L) of this compound in a selected range of organic solvents.

Materials and Equipment:

-

This compound sample

-

A selection of solvents (e.g., Methanol, Ethanol, Dichloromethane, Acetonitrile)

-

Vials with screw caps

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the vials to expedite phase separation.

-

Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step removes any suspended solid particles.

-

Concentration Analysis:

-

Accurately determine the concentration of the dissolved compound in the filtered aliquot using a pre-validated analytical method (e.g., HPLC with a suitable detector or UV-Vis spectrophotometry if the compound has a chromophore).

-

A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Calculation: Express the solubility in mg/mL or other appropriate units based on the measured concentration.

Application in Drug Development: Synthesis of Vildagliptin

(R)-Pyrrolidin-2-ylmethanamine and its derivatives are pivotal chiral intermediates. A prominent example is its enantiomer's derivative, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is a key precursor in the synthesis of Vildagliptin , a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[10][11] Understanding the properties of the core pyrrolidine structure is therefore critical for optimizing the synthesis of such drugs.

Caption: Synthetic pathway of Vildagliptin from L-proline.

General Experimental Workflow

The characterization of a pharmaceutical intermediate like this compound follows a logical workflow to ensure its quality and suitability for subsequent manufacturing steps.

Caption: General workflow for thermodynamic characterization.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Amine - Wikipedia [en.wikipedia.org]

- 3. 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Pyrrolidine, 1-methyl- [webbook.nist.gov]

- 5. uvadoc.uva.es [uvadoc.uva.es]

- 6. quercus.be [quercus.be]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content [mdpi.com]

- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

(R)-Pyrrolidin-2-ylmethanamine Dihydrochloride: A Technical Guide for Drug Discovery Professionals

CAS Number: 119020-04-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is a chiral pyrrolidine derivative that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, stereochemically defined structure makes it a valuable building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in the development of therapeutics for oncology and metabolic disorders.

Physicochemical Properties

This compound is a white to off-white solid.[1][2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [1][2] |

| Molecular Weight | 173.08 g/mol | [1][2] |

| Melting Point | 124-129 °C | [1][2] |

| Appearance | White to off-white solid | [1][2] |

| Purity | ≥95% | [1][2] |

| Optical Activity | [α]22/D +2.0°, c = 0.5% in H₂O | [2] |

| Solubility | Soluble in water | [1] |

| Storage Temperature | -20°C | [2] |

Synthesis

A common synthetic route to (R)-Pyrrolidin-2-ylmethanamine involves the reduction of (R)-prolinamide. This method preserves the stereochemistry at the C2 position of the pyrrolidine ring. The resulting amine is then converted to its dihydrochloride salt.

Experimental Protocol: Synthesis of (R)-Pyrrolidin-2-ylmethanamine from (R)-Prolinamide

Materials:

-

(R)-Prolinamide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl) in diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

A solution of (R)-prolinamide in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere.

-

The reaction mixture is then refluxed for several hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.

-

The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude (R)-Pyrrolidin-2-ylmethanamine.

-

The crude product is dissolved in diethyl ether, and a solution of hydrochloric acid in diethyl ether is added to precipitate the dihydrochloride salt.

-

The resulting solid is collected by filtration, washed with diethyl ether, and dried under vacuum to afford this compound.

Disclaimer: This is a representative protocol and should be optimized for specific laboratory conditions.

Applications in Drug Discovery

The chiral nature and functional groups of this compound make it a versatile starting material for the synthesis of various therapeutic agents.

Fibroblast Activation Protein (FAP) Inhibitors for Cancer Imaging and Therapy

(R)-Pyrrolidin-2-ylmethanamine is a key component in the synthesis of inhibitors of Fibroblast Activation Protein (FAP), a promising target in cancer therapy. FAP is a serine protease that is overexpressed in the stroma of many cancers and is involved in tumor growth and metastasis.

A notable application is in the development of radiolabeled FAP inhibitors for positron emission tomography (PET) imaging. These agents allow for the visualization of FAP-expressing tumors.

This protocol describes the synthesis of a DOTA-conjugated FAP inhibitor using (R)-2-(aminomethyl)pyrrolidine as a building block.

Materials:

-

(R)-Boc-2-(aminomethyl)pyrrolidine

-

FAP-targeting quinoline carboxylic acid derivative

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

DOTA-NHS ester

-

Triethylamine (TEA)

Procedure:

-

Coupling: To a solution of the FAP-targeting quinoline carboxylic acid derivative in DMF, add HATU and DIPEA. Stir for 15 minutes, then add (R)-Boc-2-(aminomethyl)pyrrolidine. Stir at room temperature overnight.

-

Boc Deprotection: Remove the solvent under vacuum. Dissolve the residue in a mixture of TFA and dichloromethane (DCM) and stir for 2 hours. Concentrate the solution to obtain the deprotected intermediate.

-

DOTA Conjugation: Dissolve the intermediate in DMF and add DOTA-NHS ester and TEA. Stir at room temperature overnight.

-

Purification: Purify the final DOTA-conjugated FAP inhibitor by preparative HPLC.

References

Methodological & Application

Application Notes and Protocols: (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is a chiral diamine that serves as a valuable building block in the field of asymmetric synthesis. Its rigid pyrrolidine scaffold and stereochemically defined centers make it an excellent precursor for the development of highly effective organocatalysts and chiral ligands. While its direct application as a catalyst is less common, its derivatives are widely employed to induce high stereoselectivity in a variety of carbon-carbon bond-forming reactions, which are fundamental to the synthesis of complex, high-value molecules such as active pharmaceutical ingredients (APIs).

This document provides detailed application notes on the use of the (R)-pyrrolidin-2-ylmethanamine scaffold in asymmetric catalysis, with a focus on its derivatization into a bifunctional prolinamide organocatalyst. A comprehensive protocol for the synthesis of this catalyst and its subsequent application in the asymmetric Michael addition of ketones to nitroolefins is provided.

Core Application: Derivatization to a Bifunctional Prolinamide Organocatalyst

(R)-Pyrrolidin-2-ylmethanamine, typically after deprotection of a suitable N-protected precursor, is a key component in the synthesis of bifunctional organocatalysts. These catalysts possess both a Lewis basic site (the pyrrolidine nitrogen) and a Brønsted acidic or hydrogen-bond donating site. This dual functionality allows for the simultaneous activation of both the nucleophile and the electrophile, leading to highly organized transition states and, consequently, high levels of enantioselectivity.

A prime example is the synthesis of a prolinamide-based catalyst, where (R)-pyrrolidin-2-ylmethanamine is coupled with a proline derivative. In the subsequent catalytic reaction, the secondary amine of the pyrrolidine moiety activates a ketone nucleophile through the formation of a chiral enamine intermediate. Concurrently, the amide N-H of the prolinamide backbone can activate the electrophile, such as a nitroolefin, through hydrogen bonding.

Experimental Protocols

The following protocols describe the synthesis of a representative prolinamide organocatalyst, (S)-N-(((R)-pyrrolidin-2-yl)methyl)prolinamide, and its application in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene. Note that for the synthesis of this specific catalyst, the commercially available (R)-1-Boc-2-(aminomethyl)pyrrolidine would be used as the starting material.

Protocol 1: Synthesis of (S)-N-(((R)-pyrrolidin-2-yl)methyl)prolinamide Organocatalyst

This two-step procedure involves the amide coupling of N-Boc-L-proline with (R)-1-Boc-2-(aminomethyl)pyrrolidine, followed by the deprotection of the Boc groups.

Materials:

-

N-Boc-L-proline

-

(R)-1-Boc-2-(aminomethyl)pyrrolidine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Step 1: Amide Coupling

-

To a solution of N-Boc-L-proline (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of (R)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 eq) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected prolinamide.

Step 2: Deprotection

-

Dissolve the crude Boc-protected prolinamide from Step 1 in DCM.

-

Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

-

Dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the final (S)-N-(((R)-pyrrolidin-2-yl)methyl)prolinamide catalyst.

Protocol 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol details the use of the synthesized prolinamide catalyst in an enantioselective Michael addition.

Materials:

-

(S)-N-(((R)-pyrrolidin-2-yl)methyl)prolinamide catalyst

-

β-Nitrostyrene

-

Cyclohexanone

-

Toluene (or other suitable solvent, e.g., chloroform, DCM)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred solution of β-nitrostyrene (1.0 eq) and the (S)-N-(((R)-pyrrolidin-2-yl)methyl)prolinamide catalyst (0.1 eq) in toluene, add cyclohexanone (5.0 eq).

-

Stir the reaction mixture at room temperature. The reaction time can vary (typically 24-72 hours) and should be monitored by Thin Layer Chromatography (TLC).

-